molecular formula C8H12N2O2S B15303799 N-methyl-3-(methylamino)benzenesulfonamide

N-methyl-3-(methylamino)benzenesulfonamide

Cat. No.: B15303799
M. Wt: 200.26 g/mol
InChI Key: NHPLVMLBEMJUFV-UHFFFAOYSA-N
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Description

N-methyl-3-(methylamino)benzene-1-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(methylamino)benzene-1-sulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with methylamine. The nitro group is first reduced to an amine, followed by methylation to introduce the N-methyl group. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst for the reduction step, and methyl iodide for the methylation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(methylamino)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-methyl-3-(methylamino)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties, similar to other sulfonamide drugs.

    Industry: Utilized in the production of dyes and polymers

Mechanism of Action

The mechanism of action of N-methyl-3-(methylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-3-(methylamino)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of both methyl and methylamino groups provides distinct electronic and steric properties compared to other sulfonamides .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N-methyl-3-(methylamino)benzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-9-7-4-3-5-8(6-7)13(11,12)10-2/h3-6,9-10H,1-2H3

InChI Key

NHPLVMLBEMJUFV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)S(=O)(=O)NC

Origin of Product

United States

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